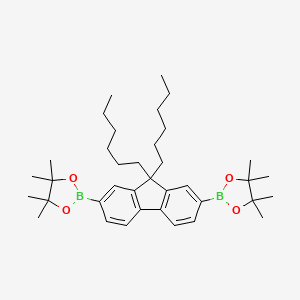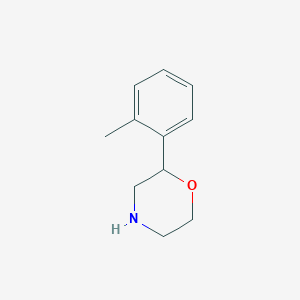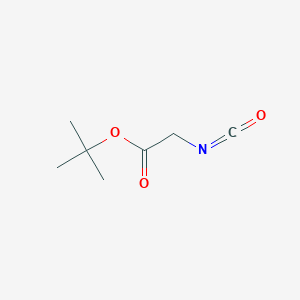
2,2'-(9,9-Dihexil-9H-fluoreno-2,7-diil)bis(4,4,5,5-tetrametil-1,3,2-dioxaborolano)
Descripción general
Descripción
2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a useful research compound. Its molecular formula is C37H56B2O4 and its molecular weight is 586.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Diodos orgánicos emisores de luz (OLED)
Este compuesto es un precursor para la síntesis de semiconductores poliméricos utilizados en OLED . Los OLED se utilizan ampliamente en las tecnologías de pantallas e iluminación debido a su alta eficiencia y potencial para pantallas delgadas y flexibles.
Diodos poliméricos emisores de luz (PLED)
Al igual que los OLED, los PLED utilizan este compuesto para la creación de polímeros semiconductores. Los PLED son conocidos por su arquitectura simple y se utilizan en aplicaciones donde se requiere iluminación o pantallas de bajo costo y gran área .
Transistores de efecto de campo orgánicos (OFET)
El compuesto sirve como bloque de construcción para polímeros semiconductores en OFET. Los OFET son componentes críticos en la electrónica flexible, los sensores y son integrales para el desarrollo de dispositivos electrónicos de próxima generación .
Celdas solares poliméricas
En el campo de las energías renovables, este compuesto se utiliza en la síntesis de semiconductores poliméricos para celdas solares poliméricas. Estas celdas solares son livianas, potencialmente desechables y se pueden producir a bajo costo, lo que las hace atractivas para la implementación a gran escala .
Materiales fotovoltaicos
Debido a sus propiedades semiconductoras, el compuesto también es aplicable en el desarrollo de materiales fotovoltaicos. Estos materiales son esenciales para convertir la luz en electricidad, y los avances en esta área podrían conducir a una recolección de energía solar más eficiente .
Materiales electroluminiscentes
El compuesto se utiliza en la creación de materiales electroluminiscentes que emiten luz en respuesta a una corriente eléctrica. Estos materiales tienen aplicaciones en la creación de tecnologías de visualización más delgadas, más ligeras y más flexibles .
Mejora de la movilidad del portador de carga
La investigación indica que el compuesto puede mejorar la movilidad del portador de carga en los dispositivos electrónicos. Esto es crucial para mejorar el rendimiento y la eficiencia de una amplia gama de componentes electrónicos .
Química sintética
En química sintética, este compuesto se utiliza por sus grupos éster de boronato en reacciones de acoplamiento cruzado. Estas reacciones son fundamentales para crear moléculas orgánicas complejas para productos farmacéuticos, agroquímicos y materiales avanzados .
Mecanismo De Acción
Target of Action
The primary target of 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is the organic semiconducting materials used in the synthesis of Organic Light Emitting Diodes (OLED), Polymer Light Emitting Diodes (PLED), Organic Field-Effect Transistors (OFET), and Polymer Solar Cells .
Mode of Action
The compound interacts with its targets by being incorporated into the structure of the semiconducting materials. It contributes to the fluorescence of these materials, which is a key property in their function as light-emitting diodes .
Biochemical Pathways
The compound is involved in the pathway of organic synthesis. Specifically, a common production method is to react 2,7-dibromofluorene with boronic acid pinacol ester to obtain the target product .
Pharmacokinetics
Its physical properties such as purity, molecular weight, and storage temperature are crucial for its stability and efficacy .
Result of Action
The result of the compound’s action is the emission of high-efficiency and stable blue light in OLEDs. This makes it widely used in the fields of displays and lighting equipment .
Action Environment
The action, efficacy, and stability of the compound are influenced by environmental factors such as temperature and humidity. It is recommended to store the compound in a dry environment at room temperature to maintain its stability .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) plays a crucial role in biochemical reactions, particularly in the field of organic semiconducting materials. It interacts with various enzymes, proteins, and other biomolecules, facilitating the synthesis of organic light-emitting diodes (OLEDs), polymer light-emitting diodes (PLEDs), organic field-effect transistors (OFETs), and polymer solar cells . The compound’s interactions with these biomolecules are primarily based on its ability to form stable complexes, enhancing the efficiency and stability of the resulting materials.
Cellular Effects
The effects of 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to enhance the efficiency of electron transport in cells, thereby improving the overall cellular function . Additionally, it can affect the expression of genes involved in metabolic pathways, leading to altered cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, depending on the context of the biochemical reaction. The compound’s structure allows it to form stable complexes with enzymes, thereby modulating their activity and influencing gene expression . These interactions are crucial for the compound’s role in enhancing the efficiency of organic semiconducting materials.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, the compound may degrade, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have shown that the compound can have lasting effects on cellular metabolism and gene expression, even after its degradation.
Dosage Effects in Animal Models
The effects of 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) vary with different dosages in animal models. At low doses, the compound can enhance cellular function and improve metabolic efficiency. At high doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is beneficial, beyond which it becomes harmful.
Metabolic Pathways
2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of energy within cells. These interactions are essential for the compound’s role in enhancing the efficiency of organic semiconducting materials.
Transport and Distribution
Within cells and tissues, 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, enhancing its biochemical effects. The compound’s distribution within cells is crucial for its role in modulating cellular function and metabolic processes.
Subcellular Localization
The subcellular localization of 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity and function, as it allows for precise modulation of cellular processes. The compound’s presence in specific subcellular compartments enhances its ability to interact with key biomolecules and influence cellular function.
Propiedades
IUPAC Name |
2-[9,9-dihexyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H56B2O4/c1-11-13-15-17-23-37(24-18-16-14-12-2)31-25-27(38-40-33(3,4)34(5,6)41-38)19-21-29(31)30-22-20-28(26-32(30)37)39-42-35(7,8)36(9,10)43-39/h19-22,25-26H,11-18,23-24H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMMYBWUPCWTEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCCCCC)CCCCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608936 | |
| Record name | 2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254755-24-3 | |
| Record name | 2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dihexylfluorene in the synthesis of conjugated polymers?
A1: 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dihexylfluorene serves as a key monomer in the synthesis of conjugated polymers via Suzuki coupling polymerization. [, ] This compound contains two boronic ester groups that react with bromide-bearing aromatic compounds, enabling the formation of alternating copolymers. [, ] This specific monomer introduces fluorene units into the polymer backbone, contributing to the material's fluorescence and electronic properties. []
Q2: How does the incorporation of 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dihexylfluorene influence the properties of the resulting conjugated polymers?
A2: The presence of fluorene units, derived from 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dihexylfluorene, significantly impacts the properties of the synthesized conjugated polymers. For instance, fluorene units contribute to the polymer's fluorescence, making them suitable for applications like organic molecule sensing and cell labeling. [] Furthermore, the alkyl chains (hexyl groups) on the fluorene unit enhance the solubility of the resulting polymers in common organic solvents, which is crucial for processing and solution-based applications. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)







